4-(2-bromoethyl)-1,1-dimethylcyclohexane
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Overview
Description
The compound “4-(2-bromoethyl)-1,1-dimethylcyclohexane” is a cyclohexane derivative. It has a bromoethyl group (-CH2-CH2-Br) attached to the 4th carbon of a cyclohexane ring. The cyclohexane ring is also substituted with two methyl groups at the 1st carbon .
Molecular Structure Analysis
The compound consists of a cyclohexane ring, which is a six-membered carbon ring. It has a bromoethyl group attached to one of the carbons and two methyl groups attached to another carbon .Chemical Reactions Analysis
The bromine atom in the bromoethyl group is a good leaving group, so it might undergo nucleophilic substitution reactions. The compound could also undergo reactions typical of cyclohexanes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under consideration .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-bromoethyl)-1,1-dimethylcyclohexane involves the alkylation of 1,1-dimethylcyclohexane with 2-bromoethanol using a strong base such as sodium hydride or potassium tert-butoxide. The resulting intermediate is then subjected to a dehydrohalogenation reaction using a strong base such as potassium tert-butoxide to yield the final product.", "Starting Materials": ["1,1-dimethylcyclohexane", "2-bromoethanol", "sodium hydride or potassium tert-butoxide", "potassium tert-butoxide"], "Reaction": ["Step 1: Dissolve 1,1-dimethylcyclohexane in anhydrous tetrahydrofuran (THF) and add sodium hydride or potassium tert-butoxide to the solution.", "Step 2: Add 2-bromoethanol dropwise to the reaction mixture and stir for several hours at room temperature or under reflux conditions.", "Step 3: Quench the reaction with water and extract the organic layer with a suitable solvent such as diethyl ether or dichloromethane.", "Step 4: Dry the organic layer over anhydrous magnesium sulfate and filter the solution.", "Step 5: Concentrate the solution under reduced pressure to obtain the intermediate 4-(2-bromoethyl)-1,1-dimethylcyclohexane.", "Step 6: Dissolve the intermediate in anhydrous THF and add potassium tert-butoxide to the solution.", "Step 7: Stir the reaction mixture at room temperature or under reflux conditions for several hours.", "Step 8: Quench the reaction with water and extract the organic layer with a suitable solvent.", "Step 9: Dry the organic layer over anhydrous magnesium sulfate and filter the solution.", "Step 10: Concentrate the solution under reduced pressure to obtain the final product 4-(2-bromoethyl)-1,1-dimethylcyclohexane."] } | |
CAS No. |
570398-26-4 |
Molecular Formula |
C10H19Br |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
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